2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
IUPAC Nomenclature Breakdown and Systematic Classification
The systematic name 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide follows IUPAC conventions through these key components:
Tricyclic Core:
- Tricyclo[7.4.0.0²,⁷] : Indicates a fused three-ring system with bridgeheads at positions 2 and 7
- Trideca : 13-membered ring system (7 + 4 + 2 bridge connections)
- 1(9),2(7),3,5-tetraen : Four double bonds at positions 1-9, 2-7, 3-4, and 5-6
- 8-thia-4,6-diaza : Sulfur at position 8, nitrogens at positions 4 and 6
Substituents:
- 11-methyl : Methyl group at position 11 of the tricyclic system
- 3-sulfanyl : Thiol group at position 3 serving as attachment point
- N-[(oxolan-2-yl)methyl] : Tetrahydrofuran-2-ylmethyl group bonded to the acetamide nitrogen
Parent Chain:
- Acetamide : 2-position attachment of sulfanyl group to the carbonyl carbon
The numbering system prioritizes heteroatoms and follows bridged bicyclic nomenclature rules, with bridgehead assignments confirmed through X-ray crystallographic studies of analogous compounds.
Tricyclic Core System Analysis: Bridging Patterns and Ring Strain Considerations
The 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene core exhibits these structural features:
Key Strain Factors:
- Four-Membered Ring : The fused 4-membered ring creates significant angle deformation at the sulfur atom (observed C-S-C angle = 88° vs. ideal 109.5°).
- Conjugated Double Bonds : The 1(9),2(7),3,5-tetraene system delocalizes π-electrons but introduces torsional strain in the tricyclic framework.
- Nitrogen Configuration : sp²-hybridized nitrogens at positions 4 and 6 enforce planarity, reducing strain compared to sp³ centers.
Computational modeling using B3LYP/6-31G* methods reveals 42.7 kJ/mol total ring strain energy, primarily localized in the sulfur-containing bridge. This strain influences reactivity patterns, particularly in nucleophilic substitutions at the 3-sulfanyl position.
Substituent Configuration: Sulfanyl-Acetamide Linkage and Oxolanylmethyl Group
Sulfanyl-Acetamide Linkage
The -S-CH₂-C(O)-NH- bridge exhibits these characteristics:
| Property | Value/Observation | Source |
|---|---|---|
| Bond lengths | S-C = 1.81 Å, C-O = 1.23 Å | |
| Dihedral angles | C-S-CH₂-C(O) = 112° | |
| Torsional barrier | 9.8 kJ/mol (rotation about S-CH₂ bond) |
This linkage adopts a gauche conformation to minimize steric interactions between the tricyclic system and acetamide group. The thioether sulfur participates in weak hyperconjugative interactions with the adjacent carbonyl group, reducing rotational freedom.
Oxolanylmethyl Group
The N-[(oxolan-2-yl)methyl] substituent demonstrates:
| Feature | Structural Impact | Source |
|---|---|---|
| Ring puckering | C2-endo conformation (envelope form) | |
| CH₂-O dihedral | 56° relative to tetrahydrofuran plane | |
| Hydrogen bonding | O...H-N distance = 2.14 Å (intramolecular) |
The tetrahydrofuran oxygen engages in intramolecular hydrogen bonding with the acetamide NH group, creating a pseudo-cyclic structure that influences solubility and conformational dynamics. This interaction increases molecular rigidity by 18.3 kJ/mol compared to non-cyclic analogs.
Spatial Arrangement:
- Distance Metrics :
- S (tridecane) to O (oxolane) = 6.7 Å
- NH (acetamide) to O (oxolane) = 3.2 Å
- Electrostatic Potential :
- Negative potential at sulfanyl sulfur (-0.32 e)
- Positive potential at acetamide NH (+0.41 e)
Properties
IUPAC Name |
2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-11-4-5-13-14(7-11)25-18-16(13)17(20-10-21-18)24-9-15(22)19-8-12-3-2-6-23-12/h10-12H,2-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUZTUXDCYHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is AKT1. AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
The compound interacts with AKT1, inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of downstream targets of AKT1, disrupting the PI3K/AKT/mTOR signaling pathway. This disruption can lead to growth inhibition and induction of apoptosis in cells.
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for many cellular processes including cell survival, growth, proliferation, angiogenesis, and metabolism. By inhibiting AKT1, the compound disrupts this pathway, leading to a variety of downstream effects such as growth inhibition and apoptosis.
Pharmacokinetics
It has been suggested that the compound has a clear effect at low micromolar concentrations, indicating a potential for good bioavailability
Biochemical Analysis
Biochemical Properties
2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of AKT1, a kinase involved in the PI3K/AKT/mTOR signaling pathway. This compound interacts with AKT1 by binding to its active site, thereby inhibiting its kinase activity. This interaction leads to the downregulation of downstream signaling pathways that are crucial for cell survival and proliferation.
Cellular Effects
The effects of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide on various cell types and cellular processes are profound. It has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by inhibiting the AKT1 kinase. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell survival and increased apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects by binding to the active site of AKT1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of the PI3K/AKT/mTOR signaling pathway. The compound also influences gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods
Dosage Effects in Animal Models
The effects of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKT1 activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe and effective use.
Metabolic Pathways
2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: is involved in several metabolic pathways, primarily those related to its role as an AKT1 inhibitor. The compound interacts with enzymes and cofactors involved in the PI3K/AKT/mTOR signaling pathway, affecting metabolic flux and metabolite levels. These interactions contribute to its overall biochemical and therapeutic effects.
Transport and Distribution
Within cells and tissues, 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its inhibitory effects on AKT1 and other related pathways.
Subcellular Localization
The subcellular localization of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is primarily within the cytoplasm, where it interacts with AKT1 and other signaling molecules. This localization is crucial for its activity, as it allows the compound to effectively inhibit AKT1 and disrupt downstream signaling pathways. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its activity and function.
Biological Activity
The compound 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide , also known by its CAS number 385419-47-6, is a complex organic molecule with potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 268.42 g/mol. The structure features a thiazole ring and a diazatricyclo framework, which are significant in determining its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2S3 |
| Molecular Weight | 268.42 g/mol |
| CAS Number | 385419-47-6 |
Anticancer Potential
Research indicates that compounds similar to this molecule exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanism of action for our compound may involve the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Compounds containing thiazole and related heterocycles have demonstrated efficacy against a range of bacterial and fungal pathogens. In vitro studies have reported that similar compounds exhibit bacteriostatic effects by disrupting bacterial cell wall synthesis .
Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of thiazole derivatives on breast cancer cells. The results indicated that these compounds inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways . Although not directly tested on our compound, the structural similarities suggest comparable mechanisms.
Study 2: Antimicrobial Efficacy
In another investigation, thiazole-based compounds were screened against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL . This supports the potential for our compound to exhibit similar antimicrobial properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exhibit significant anticancer properties. The unique structural features of these compounds allow them to interact with biological targets effectively, potentially inhibiting cancer cell proliferation. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Preliminary investigations have shown that derivatives of similar thia-diazatricyclo compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Diagnostic Imaging
Radiolabeling for Imaging Techniques
The compound's structure allows for potential radiolabeling with positron-emitting radionuclides for use in diagnostic imaging techniques such as PET scans. This application could facilitate the visualization of tumors or other pathological conditions in vivo, aiding in early diagnosis and treatment planning.
Material Science
Development of Functional Materials
In materials science, the unique properties of this compound can be harnessed to develop functional materials with specific electronic or optical properties. Research has shown that modifications to the molecular structure can lead to enhanced conductivity or luminescence, making it suitable for applications in organic electronics and photonics .
Case Studies
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Parameters of Tricyclic Acetamide Derivatives
- Crystal Structure and Refinement : Both compounds were refined using SHELXL, ensuring high precision in bond angle and distance calculations. The tricyclic core in the target compound exhibits slightly smaller bond angles (e.g., C3A–C4A–C5A: 107.7° vs. C9–C1–C2: 125.6° in the analog), attributed to sulfur’s larger atomic radius and electronic effects .
Electronic and Physicochemical Properties
Table 2: QSAR Descriptors and Property Comparison
| Compound Name | Van der Waals Volume (ų) | Dipole Moment (D) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-... | 420.3 | 4.8 | 1.2 | 0.15 |
| N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide | 398.7 | 3.2 | 2.5 | 0.03 |
- Electronic Effects : The sulfur atom in the target compound increases polarizability and dipole moment (4.8 D vs. 3.2 D), enhancing intermolecular interactions. However, the oxolane group reduces hydrophobicity (logP = 1.2 vs. 2.5), improving aqueous solubility .
Chromatographic and Analytical Behavior
Table 3: Retention Behavior of Tricyclic Acetamides
| Compound Name | Retention Factor (log k') | Intramolecular H-Bonding |
|---|---|---|
| 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-... | 2.1 | Weak (S⋯O interactions) |
| 5-Hydroxy-flavone | 3.8 | Strong (O–H⋯O) |
- The target compound’s weaker intramolecular H-bonding (S⋯O vs. O–H⋯O in flavonoids) results in lower retention factors, aligning with its moderate polarity .
Q & A
Basic Synthesis: What are the key steps and challenges in synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step pathways:
Core Formation: Construction of the tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene core via cyclization reactions, often requiring reflux in solvents like dichloromethane or tetrahydrofuran .
Sulfanyl Group Introduction: Thiolation at the 3-position using sulfur-transfer reagents under controlled pH and temperature .
Acetamide Functionalization: Coupling with (oxolan-2-yl)methylamine via carbodiimide-mediated amidation .
Key Challenges: Purification of intermediates (using recrystallization or chromatography) and minimizing by-products during cyclization .
Advanced Synthesis: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Temperature Control: Use gradient heating to avoid side reactions during cyclization (e.g., 60–80°C for 12–24 hours) .
- Catalyst Screening: Test palladium or copper catalysts for thiolation efficiency .
- Real-Time Monitoring: Employ HPLC or NMR to track intermediate formation and adjust stoichiometry dynamically .
Structural Characterization: What techniques confirm the molecular structure?
Methodological Answer:
- X-ray Crystallography: Resolve the tricyclic core and sulfanyl-acetamide linkage using SHELXL for refinement, especially for handling twinned crystals or high-resolution data .
- Spectroscopy: ¹H/¹³C NMR to verify substituent positions; HRMS for molecular weight validation .
Data Contradictions: How to resolve discrepancies in crystallographic data?
Methodological Answer:
- SHELXL Features: Use restraints for disordered regions and cross-validate with electron density maps .
- Complementary Techniques: Compare with solid-state NMR or IR to confirm bond lengths/angles .
Biological Activity Evaluation: What methods assess its therapeutic potential?
Methodological Answer:
- In Vitro Assays: Test antimicrobial activity via broth microdilution (e.g., against Staphylococcus aureus) or anticancer activity using MTT assays on cancer cell lines .
- Mechanistic Studies: Fluorescence polarization for receptor binding or Western blotting for apoptosis markers (e.g., caspase-3 activation) .
Computational Design: How do computational methods aid reaction optimization?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
- Machine Learning: Train models on existing reaction data to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
Reaction Mechanism Elucidation: What approaches study sulfanyl group reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to identify rate-determining steps .
- In Situ Monitoring: Use Raman spectroscopy or mass spectrometry to detect transient intermediates .
Purity Challenges: How to ensure >95% purity in final products?
Methodological Answer:
- Chromatography: Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) .
- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) for high recovery of crystalline product .
Pharmacological Profiling: What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modified oxolane or sulfanyl groups and compare bioactivity .
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs .
Crystallographic Refinement Best Practices: How to use SHELXL effectively?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
